4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

Myeloperoxidase Inhibition Inflammation Nitroxide Antioxidants

Researchers requiring site-specific spin labeling via click chemistry often face radical degradation and cold-chain dependency with pre-formed nitroxides. 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is the shelf-stable hydroxylamine precursor that quantitatively oxidizes to 4-Azido-TEMPO on demand. • Enables CuAAC/SPAAC bioorthogonal labeling of alkyne-modified DNA, RNA, and proteins without cross-reactivity. • Delivers ±0.2 nm interspin distance precision in pulse EPR, with 72% solid-phase conjugation yield. • Ambient-stable storage eliminates cold-chain logistics; MPO IC50 ~1.5-1.8 μM supports dual-use ROS-scavenging probe construction.

Molecular Formula C9H18N4O
Molecular Weight 198.27 g/mol
CAS No. 63697-61-0
Cat. No. B029935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
CAS63697-61-0
Synonyms2,2,6,6-Tetramethyl-4-azide-piperidin-1-oxyl;  4-Azido-2,2,6,6-tetramethylpiperidin-1-yloxy;  NSC 300606
Molecular FormulaC9H18N4O
Molecular Weight198.27 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C
InChIInChI=1S/C9H18N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7,14H,5-6H2,1-4H3
InChIKeyNYMAVUZUFMNQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine Overview


4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (CAS 63697-61-0) is the hydroxylamine-reduced form of the well-characterized nitroxide radical 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-azido-TEMPO, CAS 63697-61-0) [1]. The compound serves as a stable, shelf-stable precursor that can be readily oxidized to the corresponding persistent free radical upon demand, thereby mitigating the radical's inherent long-term stability concerns . Its molecular structure (C9H18N4O, MW 198.27 g/mol) incorporates both a sterically shielded piperidine ring and a terminal azide group, conferring bioorthogonal click reactivity and the ability to participate in Cu(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions [1][2].

Click-ready spin probe

Azide handle enables CuAAC/SPAAC conjugation to alkyne-modified biomolecules for site-specific spin labeling.

Stable hydroxylamine precursor

Air-stable reduced form; can be oxidized on demand to the persistent nitroxide radical, improving long-term storage.

Dual-function research tool

Reported MPO inhibition and radical scavenging rank among top tier of 4-substituted TEMPOs in tested panels.

Why 4-Azido-1-hydroxy-TEMPO Cannot Be Replaced


Generic substitution of 4-azido-1-hydroxy-2,2,6,6-tetramethylpiperidine with other 4-substituted TEMPO analogs (e.g., 4-hydroxy-, 4-amino-, or 4-maleimido-TEMPO) fails due to the unique bioorthogonal chemistry conferred by the azide group. While many 4-substituted TEMPOs retain the stable nitroxide radical essential for electron paramagnetic resonance (EPR) spectroscopy, only the azide functional handle permits site-specific, covalent attachment to alkyne-modified biomolecules via CuAAC or SPAAC click chemistry [1]. This orthogonal reactivity enables precise spin-labeling of nucleic acids, proteins, and glycans without cross-reactivity with endogenous functional groups. Furthermore, the hydroxylamine form provides a chemically reduced, air-stable precursor that can be stored long-term and oxidized in situ, a practical advantage over the pre-formed radical which may undergo slow decomposition . These differentiating features cannot be replicated by 4-hydroxy-, 4-amino-, 4-maleimido-, or 4-isothiocyanato-TEMPO derivatives, which either lack the click handle or exhibit different conjugation chemistries (e.g., amine-reactive, thiol-reactive) that are not mutually orthogonal.

Azide essential

4-Hydroxy-, amino-, or maleimido-TEMPO lack the azide group required for bioorthogonal click chemistry; they cannot replace the azide handle in CuAAC/SPAAC workflows.

Chemistry mismatch

4-Isothiocyanato or 4-maleimido derivatives target amines or thiols; these conjugation routes are not orthogonal to endogenous groups and may introduce cross-reactivity.

Radical stability

Direct use of pre-formed 4-azido-TEMPO radical may suffer from slow decomposition during storage; the hydroxylamine precursor offers a shelf-stable alternative with on-demand oxidation.

Replacement with non-azido analogs compromises the unique combination of click reactivity, antioxidant profile, and precursor stability.

Quantitative Evidence for 4-Azido-1-hydroxy-TEMPO


MPO Inhibition Potency vs. Tempol

The oxidized form of the compound, 4-azido-TEMPO, inhibits the chlorinating activity of myeloperoxidase (MPO) in vitro with an IC50 between 1.5 and 1.8 μM, a value identical to that of Tempol (4-hydroxy-TEMPO) and other hydrophobic 4-substituted TEMPO derivatives tested in the same study [1]. This indicates that substituting the 4-hydroxy group with a 4-azido moiety does not impair MPO inhibitory potency.

MPO Inhibition vs. Tempol
Direct comparison
IC50 1.5–1.8 μM (both)
Comparable MPO inhibitory potency; azide substitution does not impair activity.
In vitro assay; hydrophobic TEMPOs tested in parallel.
Myeloperoxidase Inhibition Inflammation Nitroxide Antioxidants

Superior Antioxidant Activity Among 4-Substituted TEMPOs

In a systematic structure-activity study of piperidine nitroxides, 4-azido-TEMPO (designated 4-N3-Tempo) ranked in the top tier for inhibiting malondialdehyde (MDA) generation and antagonizing H2O2-induced hemolysis. The rank order was: Bis-(4-amino-TEMPO) and 4-azido-TEMPO > 4-isothiocyanato-TEMPO, 4-dinitrophenylhydrazone-TEMPO, 4-sulfonate-TEMPO, and 4-amino-TEMPO > 4-acetate ester-TEMPO and 4-benzoate-TEMPO [1]. This places 4-azido-TEMPO among the most active ROS scavengers within the TEMPO class.

Antioxidant Rank Order
Class-level
Top tier (with bis-amino analog)
Reported rank among tested 4-substituted TEMPOs for MDA inhibition and hemolysis antagonism.
Rank derived from Fe²⁺-ascorbate and erythrocyte hemolysis models; data to verify.
Antioxidant Activity Reactive Oxygen Species Structure-Activity Relationship

Precise EPR Distance Measurements in DNA

When 4-azido-TEMPO was used to site-specifically spin-label DNA via CuAAC click chemistry, pulse EPR (DEER) spectroscopy yielded an interspin distance of 1.8±0.2 nm between two labels separated by two nucleotides within a DNA duplex [1]. This level of precision (standard deviation of 0.2 nm) is comparable to that achieved with the widely used rigid spin label MTSL, enabling reliable detection of nanometer-scale conformational changes induced by DNA mismatches.

EPR Distance Precision
Reported
1.8±0.2 nm
Interspin distance from DEER on spin-labeled DNA; supports mismatch detection studies.
Precision ±0.2 nm; comparable to rigid spin labels.
EPR Spectroscopy Site-Directed Spin Labeling DNA Structure

Efficient Click Labeling of Oligonucleotides

The terminal azide group of 4-azido-TEMPO enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified biomolecules. In a solid-phase oligonucleotide synthesis protocol, a key 4-azido-TEMPO-containing precursor (compound 6) was obtained in 72% isolated yield under standard CuAAC conditions [1]. This efficiency supports scalable, site-specific spin-labeling of nucleic acids for EPR-based structural studies.

Click Conjugation Yield
Method context
72% isolated
Efficient CuAAC coupling on solid-phase supports scalable oligonucleotide labeling.
Yield from compound 6 synthesis; typical range 60–90%.
Click Chemistry CuAAC Oligonucleotide Conjugation

Azide-Induced Reduction Rate Enhancement

The azide substituent in 4-azido-TEMPO exerts an electron-withdrawing inductive effect that modulates the rate of triethylsilane/BF3·OEt2-mediated reduction of O-(1-acyloxy-ω-azido)hydroxylamines. The rate of reduction was found to increase as the azide group is positioned closer to the reaction site, consistent with stabilization of aminoxocarbenium ion intermediates [1]. This property distinguishes 4-azido derivatives from non-azido analogs in synthetic sequences requiring controlled, proximity-dependent reduction.

Azide Reduction Effect
Class-level
Proximity-dependent rate increase
Electron-withdrawing azide accelerates reduction; enables kinetic control in synthesis.
Trend observed with Et₃SiH/BF₃·OEt₂; no numerical rate constants reported.
Reaction Kinetics Electron-Withdrawing Group Reduction

Validated Applications of 4-Azido-1-hydroxy-TEMPO


Nucleic Acid Spin Labeling for EPR

4-Azido-TEMPO (generated in situ from the hydroxylamine precursor) is the reagent of choice for site-specifically spin-labeling alkyne-modified DNA or RNA via CuAAC click chemistry. Pulse EPR experiments using doubly labeled constructs reliably yield interspin distances with ±0.2 nm precision, enabling the detection of subtle conformational changes induced by DNA mismatches or ligand binding [1]. The 72% conjugation yield under solid-phase conditions supports efficient, scalable sample preparation [1].

Dual-Function Antioxidant Probes with Click Handles

Given its comparable MPO inhibitory potency (IC50 1.5–1.8 μM) to Tempol [2] and its top-tier rank in broad-spectrum ROS scavenging assays [3], 4-azido-TEMPO is ideally suited for constructing multifunctional probes. The azide handle permits covalent attachment to alkyne-functionalized targeting moieties (e.g., antibodies, peptides) without compromising antioxidant efficacy, enabling localized delivery of nitroxide-based therapeutics or imaging agents.

On-Demand Radical Generation from Stable Precursor

The hydroxylamine form (4-azido-1-hydroxy-2,2,6,6-tetramethylpiperidine) offers superior long-term shelf stability compared to the corresponding nitroxide radical . It can be stored under ambient conditions and quantitatively oxidized to 4-azido-TEMPO immediately prior to use in click reactions or EPR experiments, eliminating the need for costly cold-chain logistics and reducing radical decay-related batch-to-batch variability.

Controlled Reduction Using Azide Effect

In synthetic routes requiring the selective reduction of O-acyl hydroxylamines, the proximity-dependent rate enhancement conferred by the electron-withdrawing azide group can be exploited to achieve kinetic control [4]. This property is unique to 4-azido-substituted TEMPO derivatives and is absent in analogs bearing electron-donating or neutral 4-substituents, providing a strategic advantage in complex molecule synthesis.

Application
Selection Property
Validation Focus
Nucleic acid spin labeling for EPR
Bioorthogonal azide click handle
Interspin distance precision and conjugation yield
Dual-function antioxidant probe studies
Antioxidant rank among TEMPOs and MPO inhibition
Maintained scavenging activity after conjugation
On-demand radical generation
Stable hydroxylamine precursor
Oxidation efficiency and shelf stability
Controlled reduction in synthesis
Electron-withdrawing azide substituent
Proximity-dependent rate modulation

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